1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a complex organic compound featuring an indole core structure, which is a bicyclic arrangement of a benzene ring fused to a pyrrole ring. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with its indole derivatives. The compound's structure includes a 2-oxoethyl group and an azepan moiety, which contribute to its unique properties and reactivity.
The compound can be synthesized through various chemical methods, often involving the modification of indole derivatives. The synthesis typically utilizes reagents that facilitate the introduction of the azepan and aldehyde functionalities.
1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde can be classified as an indole derivative, specifically a substituted aldehyde. Its classification also places it within the broader category of heterocyclic compounds due to the presence of nitrogen in the azepan structure.
The synthesis of 1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde can be achieved through several methodologies, including:
A typical synthetic route may include:
Key structural data includes:
1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde may undergo several chemical reactions:
The reactivity is influenced by the electron-withdrawing nature of the carbonyl groups and the steric effects imposed by the azepan ring. Reaction conditions such as temperature, solvent choice, and pH can significantly affect outcomes.
The mechanism of action for 1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde primarily revolves around its interactions with biological targets. The indole structure allows for π-stacking interactions with biomolecules, while the aldehyde functionality may engage in hydrogen bonding.
Biological assays indicate that similar compounds exhibit activity against various enzymes and receptors, suggesting potential therapeutic applications in treating diseases such as cancer or infections.
Key chemical properties include:
1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has potential applications in:
The strategic integration of indole and azepane pharmacophores in 1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde exemplifies advanced molecular design targeting multifunctional biological activity. Indole scaffolds, ubiquitous in FDA-approved drugs, confer innate molecular recognition properties at diverse therapeutic targets, including kinases, GPCRs, and neurotransmitter receptors [7]. Azepane’s seven-membered nitrogenous ring expands structural diversity beyond smaller heterocycles like piperidine, enabling nuanced interactions within deep binding pockets through enhanced conformational flexibility [2] [9]. This hybrid architecture synergizes the indole’s planar aromatic character (facilitating π-stacking interactions) with the azepane’s puckered geometry (enabling optimal spatial positioning of the carbonyl linker). The carbonyl bridge between these moieties further introduces a hydrogen bond acceptor site, critical for target engagement [2].
Table 1: Key Features and Contributions of Structural Components in Hybrid Scaffolds
Structural Component | Key Physicochemical Properties | Medicinal Chemistry Contributions |
---|---|---|
Indole Core | Planar aromatic system; Moderate logP (~2.5); TPSA ~15 Ų | DNA intercalation potential; Serotonin receptor affinity; Kinase inhibition anchor [7] |
Azepane Ring | Non-planar conformation; Enhanced basicity (pKa ~10.2); TPSA ~3 Ų | Improved metabolic stability; Conformational adaptability; Blood-brain barrier penetration [9] |
Carbonyl Linker | Electrophilic carbonyl; Hydrogen bond acceptor (O-atom) | Molecular rigidity; Directional hydrogen bonding; Amide mimicry for target binding [2] |
Aldehyde Group | Electrophilic carbonyl; Moderate reactivity | Synthetic handle for derivatization; Schiff base formation potential [9] |
This scaffold’s drug-likeness is evidenced by calculated properties: molecular weight (284.36 g/mol for C₁₇H₂₀N₂O₂), moderate lipophilicity (logP ~3.1), and balanced polar surface area (42.3 Ų), suggesting favorable membrane permeability and oral bioavailability potential [9]. Its structural framework serves as a versatile template for generating derivatives targeting oncology (mTOR/PI3K inhibition) and neurology (serotonergic modulation), positioning it as a privileged structure in modern drug discovery pipelines [7] [9].
The development of 1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde reflects a broader evolution in heterocyclic chemistry, transitioning from simple monocyclic systems to multifunctional hybrids designed for polypharmacology. Early indole derivatives (e.g., tryptophan analogs) focused on neurotransmitter modulation, while azepane-containing compounds emerged later with tricyclic antidepressants like imipramine [9]. The deliberate fusion of these pharmacophores gained prominence in the early 2000s, driven by advances in amide coupling methodologies and insights into kinase inhibition pharmacophores [6] [7].
Patent literature (e.g., US20100061982A1) reveals a pivotal shift toward such hybrids for oncology applications, specifically as dual mTOR/PI3K inhibitors addressing cancer resistance mechanisms [7]. The carbonyl-linked indole-azepane motif arose from systematic optimization of earlier compounds lacking either the azepane’s flexible bulk or the indole’s aromatic stacking capability. Key innovations enabling this scaffold include:
Table 2: Evolution of Indole-Azepane Hybrids in Drug Discovery
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
1980s–1990s | Isolated indole/azepane scaffolds (e.g., indomethacin; azepane-based antipsychotics) | Inflammation; CNS disorders |
Early 2000s | Rational design of first-generation hybrids via simple alkyl linkers | Serotonin receptor modulators |
2005–2010 | Carbonyl-bridged derivatives (e.g., 1-[2-(azepan-1-yl)-2-oxoethyl]indoles) | Kinase inhibition (oncology) [7] |
2010–Present | Aldehyde-functionalized variants for targeted derivatization | Anticancer agents; CNS therapeutics [9] |
This compound’s systematic IUPAC designation, 1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, precisely defines its connectivity:
Its molecular formula, C₁₇H₂₀N₂O₂ (MW: 284.36 g/mol), distinguishes it from methylated analogs like 1-(2-(azepan-1-yl)-2-oxoethyl)-2-methyl-1H-indole-3-carbaldehyde (C₁₈H₂₂N₂O₂, MW: 298.39 g/mol) [5] [8]. Key identifiers include:
Structurally, the molecule features three distinct regions:
The aldehyde group’s electrophilicity enables versatile transformations (e.g., reductive amination, Wittig reactions), making this compound a key synthetic intermediate for bioactive molecules like kinase inhibitors [6] [7]. This structural duality—featuring both a reactive handle and a conformationally adaptable azepane—underpins its utility in medicinal chemistry campaigns targeting complex disease mechanisms.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0